8,8'-Dimethoxy-2,2',3,3',4,4',5,5'-octahydro-5,5'-bi-1-benzoxepine
Description
8,8'-Dimethoxy-2,2',3,3',4,4',5,5'-octahydro-5,5'-bi-1-benzoxepine (CAS: 3279-17-2) is a bicyclic benzoxepine derivative characterized by two fused benzoxepine cores with methoxy groups at the 8 and 8' positions. Its structure features a central octahydro scaffold, conferring rigidity and stereochemical complexity. This compound has garnered attention in medicinal chemistry due to its nonsteroidal estrogenic activity, as demonstrated by in silico docking studies and biological assays .
Properties
CAS No. |
651027-19-9 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-methoxy-5-(8-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C22H26O4/c1-23-15-7-9-19-17(5-3-11-25-21(19)13-15)18-6-4-12-26-22-14-16(24-2)8-10-20(18)22/h7-10,13-14,17-18H,3-6,11-12H2,1-2H3 |
InChI Key |
UTGGFNRLDVWQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCCO2)C3CCCOC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of Benzoxepine Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of methoxy groups at the 8,8’ positions, which can be done using methanol and a suitable catalyst.
Coupling Reaction: The final step involves coupling the two benzoxepine rings through a central carbon-carbon bond, often using a coupling reagent like palladium or nickel catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]oxepine Derivatives
Compound 34 (Target Compound)
- Structure : Bicyclic benzoxepine with 8,8'-dimethoxy substituents.
- Activity: Highest nonsteroidal estrogen activity in its series (IC₅₀ < 1 µM) due to optimal methoxy positioning and scaffold rigidity .
4-((8-Methoxy-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)methyl)phenol (Compound 33)
- Structure: Monocyclic benzoxepine with a phenolic hydroxyl group.
- Activity: Moderate estrogenic activity (IC₅₀ ~5 µM). The phenolic group improves solubility but reduces receptor affinity compared to the dimethoxy analog .
Dibenzo[b,f]oxepines
Table 1: Comparison of Benzo[b]oxepine Derivatives
Oxygen-Containing Heterocycles with Methoxy Groups
4,8-Dimethoxy-benzo[1,2-b:4,5-b']dithiophene
- Structure : Fused dithiophene with methoxy groups.
- Key Differences : Sulfur atoms in place of oxygen reduce polarity. Used in organic electronics rather than pharmacology .
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol
Table 2: Methoxy-Functionalized Heterocycles
TNBI Salts (4,4’,5,5’-Tetranitro-2,2’-biimidazole)
- Structure : Nitroimidazole-based explosives.
- Comparison : TNBI shares a bicyclic core but lacks oxygen atoms. High thermal stability (decomposition >200°C) and explosive properties contrast with the target compound’s pharmaceutical focus .
1,2-Dihydro-3-benzoxepins (5h, 5i, 5j)
- Synthesis : Prepared via 2-lithio-methoxystyrene-epoxide coupling (yields 60-75%).
- Key Differences: Monocyclic structure with simpler substitution patterns. Used in materials science rather than drug design .
Critical Analysis of Functional and Structural Divergence
- Pharmacological vs. Industrial Applications : The target compound’s estrogenic activity is unique among benzoxepines, whereas analogs like TNBI salts and dithiophenes are tailored for explosives or electronics.
- Impact of Substituents : Methoxy groups in the target compound enhance receptor binding, while hydroxyl or nitro groups in analogs alter solubility and reactivity.
- Synthetic Challenges: The bicyclic octahydro system requires stereoselective synthesis, contrasting with the straightforward routes for monocyclic benzoxepines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
